Concanavalin A
Overview
Description
Concanavalin A is a lectin, a type of carbohydrate-binding protein, originally extracted from the jack bean (Canavalia ensiformis). It specifically binds to certain structures found in various sugars, glycoproteins, and glycolipids, mainly internal and nonreducing terminal α-D-mannosyl and α-D-glucosyl groups . This compound is widely used in biology and biochemistry to characterize glycoproteins and other sugar-containing entities on the surface of various cells .
Mechanism of Action
Target of Action
Concanavalin A (ConA) is a plant lectin that has been extensively studied for its potent anti-neoplastic properties . It has been found to bind to several receptors on both cancerous and normal cells, modulating related signaling cascades . The most studied host receptor for ConA is MT1-MMP , which is responsible for most of the lectin’s modulations, ranging from activating immune cells to killing tumor cells . ConA also interacts with diverse receptors containing mannose carbohydrates, notably rhodopsin, blood group markers, insulin receptors, the immunoglobulins, and the carcino-embryonary antigen (CEA) .
Mode of Action
ConA’s mode of action is primarily through its interaction with its targets, leading to various changes. For instance, ConA treatment predominantly targets PI3K/Akt signaling in tumor cells, where it remarkably reduces the level of phosphorylated Akt without altering the total Akt . It has also been found to induce autophagy and apoptosis in various cancer cell types .
Biochemical Pathways
ConA affects several biochemical pathways. It has been found that P73 and JAK/STAT3 are the leading players in the molecular mechanisms by which ConA can induce autophagy and apoptosis in various cancer cell types . Moreover, ConA treatment selectively induces apoptosis in cells with dysfunctional P53, whereas those having normal P53, cancerous or not, are immune to the lethal features of ConA .
Result of Action
The result of ConA’s action is primarily the induction of apoptosis in cancer cells. It has been found to selectively induce apoptosis in cells with dysfunctional P53 . Moreover, ConA can directly induce rapid but non-classical apoptosis in hepatocytes without the participation of immunocytes .
Action Environment
The action environment of ConA is influenced by several factors. For instance, ConA’s coordination with heterometals like Mn 2+ and Ca 2+ affects the structural environment in the carbohydrate-binding domain (CBD), which interacts with carbohydrates through hydrogen bonds . This interaction can regulate biophysical interactions with glycoproteins in virus envelopes . .
Biochemical Analysis
Biochemical Properties
Concanavalin A plays a significant role in biochemical reactions due to its ability to bind to specific carbohydrate structures. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound binds to glycoproteins and glycolipids that contain mannose and glucose residues . This binding is highly specific and reversible, allowing this compound to be used in affinity chromatography to purify glycosylated biomolecules . Additionally, this compound can agglutinate red blood cells and interact with immunoglobulin glycopeptides .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It is known to activate T cells, leading to the proliferation of different T cell subsets . This compound can also induce apoptosis in certain cancer cells by binding to receptors on the cell surface and modulating signaling pathways such as the PI3K/Akt and JAK/STAT3 pathways . Furthermore, this compound influences gene expression and cellular metabolism, contributing to its role as a potent anti-neoplastic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific carbohydrate structures on the surface of cells. This compound binds to α-D-mannosyl and α-D-glucosyl residues, leading to the clustering of receptors and the modulation of signaling pathways . This binding can inhibit receptor tyrosine kinases (RTKs) and prevent their activation, thereby blocking downstream signaling cascades . This compound can also induce autophagy and apoptosis in cancer cells through interactions with proteins such as P73 and JAK/STAT3 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known to form amyloid-like fibrils under certain conditions, which can affect its stability and activity . The aggregation of this compound into fibrils is influenced by factors such as temperature and protein concentration . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, this compound can induce liver injury at high doses by activating T cells and triggering an immune response . Lower doses of this compound can still activate T cells but may not cause significant liver damage . The dosage-dependent effects of this compound highlight its potential for both therapeutic and toxic effects in vivo .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes and cofactors involved in glycosylation processes, affecting the levels of glycosylated biomolecules . This compound can also influence metabolic flux by modulating the activity of key enzymes in carbohydrate metabolism . These interactions contribute to its role in cellular signaling and metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The N-linked glycan on this compound is required for its transport out of the endoplasmic reticulum . Once in the cytoplasm, this compound can bind to various cellular components, influencing its localization and accumulation . These interactions are crucial for its biological activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. In cancer cells, this compound is often found in the perinuclear space, where it can interact with key signaling molecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for its role in modulating cellular processes .
Preparation Methods
Concanavalin A is typically isolated from jack beans. The preparation involves several steps:
Extraction: The jack beans are ground and the proteins are extracted using a suitable buffer.
Industrial Production: On an industrial scale, the process involves large-scale extraction and purification using similar techniques but optimized for higher yield and purity.
Chemical Reactions Analysis
Concanavalin A undergoes several types of chemical reactions:
Binding Reactions: It binds specifically to α-D-mannosyl and α-D-glucosyl residues in terminal positions of ramified structures from B-Glycans.
Cross-Linking: This compound can cross-link glycoproteins on cell surfaces, leading to cell agglutination.
Reagents and Conditions: Common reagents include various sugars and glycoproteins, and the reactions typically occur under physiological conditions.
Major Products: The major products are the cross-linked glycoproteins and agglutinated cells.
Scientific Research Applications
Concanavalin A has a wide range of applications in scientific research:
Biochemistry: It is used to characterize glycoproteins and other sugar-containing entities on cell surfaces.
Cell Biology: This compound is used to study cell surface receptors and their interactions.
Immunology: It is used to activate T-cells and study immune responses.
Cancer Research: This compound has been studied for its potential as an anti-cancer agent, particularly in inducing autophagy and apoptosis in cancer cells.
Liver Disease Research: It is used in models of autoimmune hepatitis to study liver injury mechanisms.
Comparison with Similar Compounds
Concanavalin A is unique among lectins due to its specific binding properties and wide range of applications. Similar compounds include:
Phytohemagglutinin: Another plant lectin used to study cell surface receptors and immune responses.
Wheat Germ Agglutinin: A lectin that binds to N-acetylglucosamine and is used in cell biology and biochemistry.
This compound stands out due to its specific binding to α-D-mannosyl and α-D-glucosyl residues and its extensive use in various fields of scientific research.
Properties
IUPAC Name |
1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione;4-(dipropylsulfamoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S.C10H13N5O4/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16;1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h5-8H,3-4,9-10H2,1-2H3,(H,15,16);3,6-8,16H,2,4H2,1H3,(H,12,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSZVJZFCQZYHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lyophilized powder; [Sigma-Aldrich MSDS] | |
Record name | Concanavalin A | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13083 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
11028-71-0 | |
Record name | Concanavalin A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Con A interact with cells?
A1: Con A binds specifically to mannose and glucose residues present on cell surface glycoproteins. [, , , , ] This interaction can lead to the clustering of these glycoproteins, triggering a cascade of intracellular events. []
Q2: What are the downstream effects of Con A binding to cells?
A2: Con A binding can induce various cellular responses, including:- Lymphocyte activation and proliferation: Con A is a well-known mitogen, stimulating the transformation and proliferation of lymphocytes. [, , , , ]- Intracellular calcium mobilization: Con A binding triggers the release of calcium from internal stores and influx from the extracellular medium in platelets, playing a role in their activation. []- Alterations in insulin binding: Con A can affect both the number and binding affinity of insulin receptors in rat hepatoma cells. []- Modulation of transglutaminase activity: Con A treatment enhances transglutaminase activity in human lymphocytes, potentially influencing lymphocyte blastogenesis. []
Q3: What is the molecular formula and weight of Con A?
A3: While the exact molecular weight can vary slightly due to glycosylation, the predominant form of Con A is a tetramer with a molecular weight of approximately 104 kDa. [] The molecular formula is complex due to its protein nature and glycosylation.
Q4: Is there spectroscopic data available for Con A?
A4: Yes, various spectroscopic techniques have been employed to study Con A, including:- X-ray crystallography: This technique has provided detailed insights into the three-dimensional structure of Con A, both in its free form and complexed with carbohydrates. [, ]- Circular dichroism: This method has been used to study the secondary structure of Con A and its changes upon ligand binding.
Q5: Are there any specific material compatibility considerations for Con A?
A6: Con A, being a protein, can adsorb onto various surfaces. Therefore, using materials with low protein binding properties is crucial in applications requiring precise Con A concentrations. []
Q6: What are some applications of Con A in research and diagnostics?
A8: Con A finds extensive applications in various fields, including:- Cell biology: Used for cell separation, studying cell surface receptors, and investigating cell signaling pathways. [, , ]- Immunology: Used as a mitogen for lymphocyte stimulation and in studies on immune cell function. [, , ]- Glycobiology: Used for the detection, isolation, and characterization of glycoproteins and carbohydrates. [, ]
Q7: Have computational methods been used to study Con A?
A9: Yes, computational chemistry techniques, such as molecular docking and molecular dynamics simulations, have been employed to investigate Con A-carbohydrate interactions, providing insights into binding affinities and specificities. []
Q8: How do modifications to the Con A structure impact its activity?
A10: Studies using succinylated Con A, a dimeric derivative, demonstrate that clustering of membrane glycoproteins is essential for Con A's ability to induce calcium mobilization in platelets. [] This highlights the importance of multivalency and receptor clustering for Con A activity.
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